molecular formula C11H18N2O2 B12944379 (3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B12944379
M. Wt: 210.27 g/mol
InChI Key: SZJNCZMRZAUNQT-IENPIDJESA-N
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Description

(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione stands out due to its specific isobutyl substitution, which may enhance its biological activity and selectivity compared to other pyrrolopyrazine derivatives.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

(3S)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9?/m0/s1

InChI Key

SZJNCZMRZAUNQT-IENPIDJESA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCCC2C(=O)N1

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)N1

Origin of Product

United States

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